molecular formula C36H52N2O4 B611589 UniPR129 CAS No. 1639159-47-9

UniPR129

Cat. No.: B611589
CAS No.: 1639159-47-9
M. Wt: 576.82
InChI Key: JGYYGEYIQBZUCC-ZOOAIUBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Eph receptors are transmembrane proteins characterized by an extracellular ligand-binding domain (LBD), a cysteine-rich region, fibronectin type III repeats, a transmembrane domain, and an intracellular region containing a tyrosine kinase domain, a sterile alpha motif (SAM) domain, and a PDZ-binding motif wikipedia.orgrndsystems.comfrontiersin.org. Based on sequence homology and ligand binding preference, Eph receptors are divided into two subclasses: EphA receptors, which primarily bind to glycosylphosphatidylinositol-linked ephrin-A ligands, and EphB receptors, which bind to transmembrane ephrin-B ligands wikipedia.orgrndsystems.comfrontiersin.org.

Upon binding of an ephrin ligand to the Eph receptor's extracellular domain, the receptor undergoes autophosphorylation on tyrosine residues, activating its intracellular kinase domain and initiating downstream signaling cascades wikipedia.orgrndsystems.com. These interactions are crucial for mediating processes such as cell migration, adhesion, repulsion, and boundary formation wikipedia.orgfrontiersin.org.

Properties

CAS No.

1639159-47-9

Molecular Formula

C36H52N2O4

Molecular Weight

576.82

IUPAC Name

(S)-3-((R)-4-((3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)-4-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C36H52N2O4/c1-22(8-13-33(40)38-25(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-26(39)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,21-22,24-26,28-31,37,39H,8-20H2,1-3H3,(H,38,40)(H,41,42)/t22-,24-,25+,26-,28+,29-,30+,31+,35+,36-/m1/s1

InChI Key

JGYYGEYIQBZUCC-ZOOAIUBFSA-N

SMILES

OC(C[C@H](CC1=CNC2=C1C=CC=C2)NC(CC[C@@H](C)[C@H]3CC[C@H]4[C@@H]5CC[C@@H]6C[C@H](O)CC[C@]6(C)[C@H]5CC[C@@]43C)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UniPR129;  Uni-PR-129;  Uni PR 129; 

Origin of Product

United States

Unipr129: Compound Design and Structural Conception

Rational Drug Design and Computational Approaches

The development of UniPR129 involved the application of rational drug design principles and computational methods. This approach leverages structural information about the target protein to design molecules with desired binding properties. nih.govsigmaaldrich.com

In Silico Modeling of EphA2-UniPR126 Complex

A key step in the design of this compound involved in silico modeling of the complex formed between the EphA2 receptor and UniPR126, a related compound. nih.govmdpi.comresearchgate.net UniPR126, an L-Trp conjugate of lithocholic acid, was previously identified as a potent antagonist of the EphA2 receptor. mdpi.com Computational investigations, including docking simulations and MM-GBSA free energy calculations, were performed using the crystal structure of the EphA2-ephrin-A1 complex (PDB accession 3HEI) as a template. nih.govmdpi.com These studies provided insights into the theoretical binding mode of UniPR126 to EphA2, suggesting that the carboxylic acid function of the amino acid portion could form an interaction with the EphA2 residue Arg103. nih.govmdpi.com Visual inspection of the EphA2-UniPR126 complex model further suggested that enhancing the interaction between the carboxylate group of UniPR126 and the guanidine (B92328) group of Arg103 could potentially improve affinity for the EphA2 receptor. mdpi.com

Structure-Based Drug Design Principles

The design of this compound was guided by structure-based drug design principles. nih.govnih.govmdpi.comsigmaaldrich.com This methodology utilizes the three-dimensional structure of the biological target, in this case, the EphA2 receptor's ligand-binding domain, to inform the design of small molecules that can bind to it. mdpi.comnih.govmdpi.comupc.edu The knowledge of the EphA2-ephrin-A1 interaction interface, particularly the accommodation of the ephrin-A1 G-H loop within a channel in the EphA2 ligand-binding domain, was crucial. mdpi.commdpi.comresearchgate.net Based on the in silico model of the EphA2-UniPR126 complex, researchers hypothesized that modifying the structure of UniPR126 could lead to improved potency. nih.govmdpi.com Specifically, the design of this compound, the L-homo-Trp conjugate of lithocholic acid, was aimed at reinforcing the interaction with Arg103, a key residue in the EphA2 binding site. nih.govmdpi.com Free energy calculations supported the hypothesis that this compound would exhibit higher affinity for EphA2 compared to its parent derivative, UniPR126. nih.gov

Chemical Derivation from Lithocholic Acid

This compound is chemically derived from lithocholic acid (LCA). mdpi.comresearchgate.nettandfonline.comresearchgate.netnih.gov LCA is a secondary bile acid that was identified as a hit compound capable of modulating Eph-ephrin activity. mdpi.compa2online.org Molecular modeling studies suggested that LCA could bind to the ligand-binding domain of the EphA2 receptor by inserting its gonane (B1236691) scaffold into a hydrophobic channel, mimicking the interaction of the ephrin-A1 G-H loop. mdpi.com Further research and medicinal chemistry efforts involving the conjugation of LCA with amino acids led to the identification of more potent EphA2 antagonists, including UniPR126 (L-Trp conjugate of LCA) and subsequently this compound (L-β-homotryptophan conjugate of LCA). mdpi.comtandfonline.commdpi.comunipr.itnih.gov This chemical derivation strategy aimed to improve the activity and potentially other properties compared to the parent LCA structure. mdpi.compa2online.org

Classification as a Protein-Protein Interaction (PPI) Inhibitor

This compound is classified as a protein-protein interaction (PPI) inhibitor. mdpi.comtandfonline.comresearchgate.netmerckmillipore.com It specifically targets the interaction between Eph receptors, particularly EphA2, and their ephrin ligands, such as ephrin-A1. nih.govnih.govmdpi.comsigmaaldrich.com The mechanism of action involves this compound occupying the ligand-binding domain of the Eph receptor, thereby preventing the binding of the physiological ephrin ligands. mdpi.com

Research findings have demonstrated this compound's ability to disrupt the EphA2-ephrin-A1 interaction. In an ELISA binding assay, this compound disrupted this interaction with a Ki of 370 nM. nih.govnih.govnih.govsemanticscholar.org It also showed potency in cellular functional assays, including the inhibition of EphA2 activation induced by ephrin-A1 and the disruption of ephrin-A1-induced PC3 cell rounding. nih.govnih.govsigmaaldrich.com The IC50 for inhibiting ephrin-A1 binding to EphA2 was reported as 0.9 μM, which is approximately two-fold lower than that reported for UniPR126. mdpi.comsemanticscholar.org this compound has also been shown to interfere with the binding of ephrin ligands to other Eph receptors (EphA1-A8; EphB1-B4, EphB6) with similar potency, suggesting interaction with a conserved region of the Eph receptor ligand-binding domain. mdpi.com

The following table summarizes some key binding and functional data for this compound:

AssayTargetValueReference
ELISA binding assay (disruption of binding)EphA2-ephrin-A1Ki = 370 nM nih.govnih.govnih.govsemanticscholar.org
ELISA binding assay (disruption of binding)EphA2-ephrin-A1IC50 = 0.9 μM mdpi.comsemanticscholar.org
Inhibition of EphA2 activation (PC3 cells)EphA2Low micromolar potency nih.govnih.govsigmaaldrich.com
Inhibition of PC3 cell roundingEphA2IC50 = 6.2 μM nih.gov
Inhibition of in vitro angiogenesis (HUVECs)Eph-ephrinLow micromolar potency nih.govnih.gov
Inhibition of EphA2 phosphorylation (PC3 cells)EphA2IC50 = 5 µM sigmaaldrich.commerckmillipore.com
Inhibition of EphA2 phosphorylation (HUVECs)EphA2IC50 = 26.3 µM nih.gov
Inhibition of EphB4 phosphorylation (HUVECs)EphB4IC50 = 18.4 µM nih.gov
Disruption of EphA5/ephrin-A5 interactionEphA5IC50 = 1.2 µM unipr.it

This compound's ability to inhibit Eph-ephrin interactions positions it as a valuable pharmacological tool for investigating the roles of this system and as a promising lead compound for further development. nih.govmdpi.com

Molecular and Cellular Mechanisms of Action of Unipr129

Competitive Antagonism of Eph-Ephrin Interactions

UniPR129 acts as a competitive antagonist, directly interfering with the binding of ephrins to the extracellular ligand-binding domain (LBD) of Eph receptors. This mechanism prevents the formation of functional Eph-ephrin complexes, which are essential for initiating downstream signaling cascades. nih.govmdpi.comnih.gov

Disruption of EphA2-ephrin-A1 Binding

A key aspect of this compound's activity is its potent disruption of the interaction between EphA2 receptors and their primary ligand, ephrin-A1. Studies have shown that this compound competitively inhibits ephrin-A1 binding to EphA2. nih.govmdpi.comnih.gov In ELISA binding assays, this compound demonstrated a high affinity for EphA2, disrupting its interaction with ephrin-A1 with an inhibition constant (Ki) in the high nanomolar range (e.g., 370 nM or 345 nM). nih.govnih.govmerckmillipore.com This competitive mechanism indicates that this compound binds to the same site on the EphA2 receptor as ephrin-A1, thereby preventing the natural ligand from engaging the receptor. nih.gov

Broad Interference with EphA and EphB Receptor Subtypes

Beyond its effect on EphA2, this compound exhibits broad interference with the binding of ephrin ligands to a range of both EphA and EphB receptor subtypes. It has been shown to inhibit the interaction of both ephrin-A1 and ephrin-B1 with various Eph receptors. nih.govmerckmillipore.com This suggests that this compound interacts with a conserved region within the ligand-binding pocket shared by both classes of Eph receptors. nih.gov

Preference Profile for EphA vs. EphB Receptors

While this compound interferes with both EphA and EphB receptors, it demonstrates a slight preference for inhibiting the binding to EphA receptors compared to EphB receptors. nih.govmerckmillipore.com Quantitative data from binding assays indicate lower IC50 values for EphA receptors (ranging from 0.84 to 1.58 µM or 0.84 to 1.54 µM) compared to EphB receptors (ranging from 2.60 to 3.74 µM or 2.6 to 3.74 µM). nih.govmerckmillipore.com This suggests that this compound is a relatively promiscuous ligand for Eph receptors, but with a discernible bias towards the EphA class. nih.govmdpi.com

Table 1: this compound Inhibition of Ephrin Binding to EphA and EphB Receptors

Receptor ClassLigandIC50 Range (µM)
EphAephrin-A10.84 - 1.58
EphBephrin-B12.60 - 3.74

Data compiled from references nih.gov and merckmillipore.com.

Modulation of Eph Receptor Phosphorylation Status

The competitive antagonism of Eph-ephrin binding by this compound leads to a direct impact on the phosphorylation status of Eph receptors, particularly inhibiting the ligand-induced activation and subsequent autophosphorylation.

Inhibition of EphA2 Autophosphorylation

This compound effectively inhibits the ligand-induced autophosphorylation of EphA2. tandfonline.commedchemexpress.comunipr.itacs.org In cellular models, such as PC3 prostate cancer cells stimulated with ephrin-A1-Fc, this compound dose-dependently reduced EphA2 phosphorylation. nih.govmerckmillipore.com The IC50 value for the inhibition of EphA2 phosphorylation in PC3 cells has been reported as 5 µM. nih.govmerckmillipore.com This inhibitory effect is a direct consequence of this compound preventing ephrin-A1 from binding to EphA2 and triggering the receptor's intrinsic tyrosine kinase activity. nih.govtandfonline.comunipr.it this compound does not act as an agonist; it does not stimulate EphA2 phosphorylation on its own. nih.gov Inhibition of EphB4 phosphorylation induced by ephrin-B2 has also been observed, with an IC50 of 18.4 µM in HUVECs. nih.govmerckmillipore.com

Table 2: this compound Inhibition of Eph Receptor Phosphorylation

ReceptorCell LineStimulusIC50 (µM)
EphA2PC3ephrin-A1-Fc5
EphA2HUVECephrin-A1-Fc26.3
EphB4HUVECephrin-B2-Fc18.4

Data compiled from references nih.gov and merckmillipore.com.

Distinct from Tyrosine Kinase Inhibition (e.g., EGF, VEGF receptors)

It is important to note that this compound's mechanism of inhibiting Eph receptor phosphorylation is distinct from that of classical tyrosine kinase inhibitors that target the intracellular kinase domain. medchemexpress.comacs.org While kinase inhibitors directly block the enzymatic activity of the receptor, this compound prevents the initial ligand-receptor interaction necessary for kinase activation. mdpi.comtandfonline.com Studies have shown that this compound does not affect the tyrosine kinase activity of other receptor tyrosine kinases, such as EGF (Epidermal Growth Factor) receptors and VEGF (Vascular Endothelial Growth Factor) receptors. merckmillipore.comsigmaaldrich.com This indicates a selective mechanism targeting the extracellular ligand-binding domain of Eph receptors rather than a general inhibition of intracellular tyrosine kinase activity. mdpi.commerckmillipore.com

Effects on Downstream Intracellular Signaling Cascades

This compound's action on the Eph-ephrin system impacts several downstream signaling pathways. By inhibiting the interaction between EphA2 and ephrin-A1, this compound blocks EphA2 activation, which in turn affects signaling cascades involved in cell migration and morphological changes nih.govmdpi.com.

Regulation of Cell Migration Pathways

This compound has been shown to inhibit cell migration. Studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that this compound can modify their migration by interfering with the Eph-ephrin system without directly affecting VEGFR2 activation, a key player in angiogenesis which cooperates with Eph receptors nih.gov. The anti-angiogenic activity of this compound is mainly attributed to its ability to inhibit cell migration nih.gov.

In the context of interspecies cell competition in induced pluripotent stem cells (iPSCs), this compound, as a pan-antagonist of Eph receptors, was used to inhibit Ephrin A-EphA signaling. This inhibition was found to be critical for blocking the cell death of human iPSCs in co-culture with mouse iPSCs, suggesting a role for Ephrin-Eph signaling, and its inhibition by this compound, in regulating cell competition which can involve cell migration and sorting biorxiv.org. Eph receptor-mediated forward signaling is known to modulate cytoskeleton rearrangement and is involved in cellular remodeling and migration, often through specific small GTPases like Rac, Cdc42, and Rho spandidos-publications.com.

Impact on Cell-Cell Adhesion and Morphological Changes

This compound has been observed to impact cell-cell adhesion and induce morphological changes in cells. Specifically, this compound inhibits EphA2-dependent PC3 prostate cancer cell retraction and rounding, which are typical morphological responses to ephrin-A1 stimulation resulting from integrin inhibition and RhoA activation nih.gov. Pre-incubation of PC3 cells with this compound dose-dependently inhibited the rounding effect induced by ephrin-A1-Fc nih.gov. The IC50 for this inhibition was estimated to be 6.2 μM, a value similar to that for its inhibition of EphA2 activation nih.gov. This compound did not affect cell morphology when used alone, indicating it does not have an agonist effect nih.gov.

The Eph-ephrin system generally plays a crucial role in regulating cell migration, adhesion, repulsion, sorting, and apoptosis biorxiv.orgspandidos-publications.com. In mesenchymal stromal/stem cells (MSCs), treatment with small molecules like this compound, which block ephrin-A1–Eph-A2 interactions, can result in morphological changes mdpi.com. These changes can be related to increased apoptosis and alterations in focal adhesions, which are crucial for cell adhesion to the substrate mdpi.com. The immediate biological consequences of EphA2 phosphorylation, which this compound inhibits, can include decreased cell-extracellular matrix (ECM) attachment d-nb.info.

The following table summarizes the observed effects of this compound on cell morphology and related processes:

Cell TypeStimulusObserved EffectThis compound ImpactIC50 (if reported)Reference
PC3 cellsephrin-A1-FcCell retraction and roundingDose-dependent inhibition of rounding effect6.2 μM nih.gov
HUVECsNot specifiedCell migration and capillary-like tube formationInhibition of migration and tube formationLow micromolar nih.govmdpi.com
Human iPSCsMouse iPSCsCell death in co-cultureInhibition of cell death (via Eph inhibition)Not reported biorxiv.org
BM-MSCsEph-Fc + ephrin-FcMorphological changes, increased apoptosis, reduced integrin β1 expressionInduced morphological changes and increased apoptosisNot reported mdpi.com

Table 1: Effects of this compound on Cell Morphology and Related Processes

Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. waocp.org this compound has demonstrated inhibitory effects on various aspects of angiogenesis in preclinical studies. wikipedia.orgnih.gov

In Vitro Inhibition of Endothelial Cell Functions

In vitro studies have shown that this compound can inhibit key functions of endothelial cells, which are essential for angiogenesis. The compound dose-dependently inhibits EphA2 activation. wikipedia.org It has also been shown to modify the migration of endothelial cells by interfering with the Eph-ephrin system. wikipedia.org Importantly, this compound's anti-angiogenic activity appears to be primarily due to its ability to inhibit cell migration and interfere with the Eph-ephrin system, without directly affecting VEGFR2 activation, another key player in angiogenesis. wikipedia.orgnih.gov

Impact on Human Umbilical Vein Endothelial Cells (HUVEC) Capillary-like Tube Formation

This compound has been specifically tested for its impact on the ability of Human Umbilical Vein Endothelial Cells (HUVEC) to form capillary-like tubes in vitro, a model assay for angiogenesis. wikipedia.orgnih.govwaocp.orgnih.gov this compound was found to disrupt in vitro angiogenesis in HUVECs at low micromolar concentrations. wikipedia.orgnih.gov Compared to its parent compound, UniPR126, this compound demonstrated greater potency in reducing polygon formation in this assay. wikipedia.org

This compound inhibited HUVEC tube formation with an IC50 value of 5.2 µM. wikipedia.org Studies also indicated that this compound was not cytotoxic to HUVECs at concentrations significantly higher than those active in the tube formation assay. wikipedia.org

Oncology Research Applications

The Eph-ephrin system is frequently dysregulated in various tumors, making it a relevant target in oncology research. wikidata.orgmpg.de this compound, as an Eph-ephrin antagonist, has been investigated in several cancer models. nih.govwikidata.orgmpg.de

Investigations in Prostate Cancer Cell Models (PC3)

This compound has been evaluated in PC3 prostate cancer cells, a cell line that naturally expresses EphA2 and is a recognized model for studying this receptor. wikipedia.org In these cells, this compound dose-dependently inhibited EphA2 phosphorylation with an IC50 value of 5 μM. wikipedia.orgwikipedia.orgnih.govlipidmaps.orgnih.gov The compound did not act as an agonist, meaning it did not stimulate EphA2 phosphorylation. wikipedia.org this compound also effectively antagonized the effects of EphA2 activation in a PC3 cell retraction assay, inhibiting the morphological changes induced by ephrin-A1 with an IC50 of 6.2 μM. wikipedia.orgwikipedia.orgnih.govguidetopharmacology.org While this compound did not show significant toxic effects on PC3 cells at high concentrations in an LDH assay, it slightly decreased cell proliferation after 72 hours in an MTT test. wikipedia.org It did not affect the cell cycle or induce apoptosis in these cells. wikipedia.orgnih.gov

Preclinical Efficacy in Intestinal Tumourigenesis Models (APC min/J mice)

The efficacy of this compound has been investigated in APC min/J mice, a model that spontaneously develops intestinal adenomas and is used to study intestinal tumorigenesis. wikidata.orgmpg.denih.gov An 8-week treatment with this compound in this model significantly reduced the number of adenomas in the ileum and decreased their diameter in the same region. wikidata.orgmpg.debinasss.sa.cr These findings suggest that this compound could slow down tumor development in APC min/J mice, supporting the potential of Eph kinase inhibition as a pharmacological approach against intestinal tumorigenesis. wikidata.orgmpg.de In one study, this compound reduced the formation of adenomas in the ileum by 1.6 times, with the mean number of adenomas decreasing from 13.14 ± 5.05 (SD) in the control group to 7.57 ± 2.07 (SD) in the treatment group. wikidata.org

Relevance to Glioblastoma Multiforme (GBM) Progression

The Eph-ephrin system is known to be involved in the progression of Glioblastoma Multiforme (GBM), the most common type of primary malignant brain tumor, where these proteins control angiogenesis and sustain tumor growth. fishersci.nlresearchgate.netneobioscience.comnih.gov this compound is a competitive small molecule antagonist of the Eph-ephrin system. wikipedia.orgnih.govwaocp.org While the provided information highlights the relevance of targeting the Eph-ephrin system in GBM and identifies this compound as an antagonist, direct preclinical efficacy studies of this compound specifically on GBM progression are not detailed within these search results. However, the compound's established activity against Eph receptors and its impact on angiogenesis, a crucial aspect of GBM progression, suggest its potential relevance in this context. fishersci.nlresearchgate.net

Potential Implications for Cancer Stem Cell Modulation

Preclinical investigations have explored the potential of this compound in influencing tumorigenesis, particularly in models of intestinal cancer. Studies using APC min/J mice, a model for intestinal tumorigenesis, have shown that treatment with the Eph-ephrin antagonist this compound significantly reduced the number and decreased the diameter of adenomas in the ileum. researchgate.net These findings support the concept of targeting Eph kinases as a potentially valuable strategy in intestinal cancer. researchgate.net The inhibition of Eph/ephrin interaction through small molecules like this compound has been suggested as a feasible pharmacological approach against intestinal tumorigenesis. researchgate.net This work indicates that Eph antagonism could represent an innovative pharmacological approach with potential preventive benefits in the development of intestinal tumors. researchgate.net

Metabolic Homeostasis Research

Research into this compound and its derivatives has extended to the investigation of their roles in metabolic processes, specifically concerning glucose and insulin (B600854) regulation, and their development as selective Eph antagonists for metabolic disorders.

Involvement in Glucose and Insulin Regulation

While this compound itself has been studied, its derivative, UniPR500, has shown notable effects on glucose and insulin regulation in preclinical models. UniPR500, a compound obtained by modifying this compound, has been validated as an EphA5-ephrin-A5 inhibitor in vitro and assessed for its efficacy as a glucose-stimulated insulin secretion (GSIS) enhancer on EndoC-βH1 cells. researchgate.net Studies have demonstrated that pharmacological inhibition of Eph receptor signaling using compounds like UniPR500 improved glucose tolerance in mice. researchgate.net These results suggest that Eph receptor tyrosine kinases (RTKs) represent potential targets for small molecules aimed at selectively increasing GSIS and improving glucose tolerance. researchgate.net

Development as a Precursor for Selective Eph Antagonists in Metabolic Disorders

This compound has served as a starting point in the rational design and synthesis of new Eph antagonists, such as UniPR500 and UniPR1331. researchgate.netresearchgate.net UniPR500, derived from this compound by replacing a hydroxyl group with a hydroxyimino substituent, was developed to address limitations such as metabolic stability. researchgate.netresearchgate.net This modification led to higher metabolic stability in liver microsomes and increased plasma levels when orally administered to mice. researchgate.net UniPR500 has been investigated for its potential in metabolic disorders, demonstrating the utility of this compound as a precursor in the development of more metabolically stable and potentially more effective Eph antagonists for applications in metabolic research. researchgate.netresearchgate.net

Conclusion

UniPR129 stands as a significant example of a small molecule protein-protein interaction inhibitor targeting the extracellular domain of Eph receptors. Its ability to competitively disrupt Eph-ephrin binding and inhibit downstream functional responses like Eph receptor activation and angiogenesis in vitro highlights its potential as a pharmacological tool for studying the Eph-ephrin system and as a lead compound for the development of novel therapeutics. While metabolic limitations have been identified, the research surrounding this compound has contributed valuable insights into targeting the Eph-ephrin axis with small molecules and has paved the way for the design of improved antagonists.

Pharmacological Characterization and Preclinical Considerations

Binding Affinity and Potency in In Vitro Assays

In vitro assays have been used to determine the binding affinity and potency of UniPR129 in disrupting Eph-ephrin interactions and inhibiting downstream signaling.

Inhibition Constants (Ki) for EphA2-ephrin-A1 Interaction

This compound has demonstrated potent inhibition of the interaction between the EphA2 receptor and its ligand, ephrin-A1. In an ELISA binding assay, this compound disrupted this interaction with a Ki value of 370 nM. nih.govnih.govresearchgate.net Another source reports a Ki of 345 nM. probechem.commerckmillipore.com This indicates a strong binding affinity for the EphA2 receptor, competitively inhibiting ephrin-A1 binding. nih.govresearchgate.netmerckmillipore.com

InteractionAssay MethodKi (nM)Citation
EphA2-ephrin-A1 BindingELISA370 nih.govnih.govresearchgate.net
EphA2-ephrin-A1 BindingELISA345 probechem.commerckmillipore.com

Half-Maximal Inhibitory Concentrations (IC50) Across Eph Receptors

This compound has been tested for its ability to inhibit the interaction of ephrin-A1 or ephrin-B1 with various Eph receptors. The compound inhibited the interaction with all tested Eph receptors. nih.gov this compound shows IC50 values in the range of 0.84–1.58 μM for EphA receptors and 2.60–3.74 μM for EphB receptors, indicating a slight preference for EphA receptors. nih.govmerckmillipore.commedchemexpress.com Specifically, it disrupts EphA2-ephrin-A1 binding with an IC50 of 945 nM. probechem.commerckmillipore.com In cellular functional assays using PC3 prostate cancer cells, this compound inhibited EphA2 activation induced by ephrin-A1 with an IC50 of 5 μM. nih.govmerckmillipore.com It also blocked the rounding effect of ephrin-A1-Fc in PC3 cells with an IC50 of 6.25 μM. merckmillipore.com In HUVECs, this compound inhibited angiogenesis with an IC50 of 5.2 μM and reduced ephrin-induced activation of EphA2 and EphB4 with IC50 values of 26.3 μM and 18.4 μM, respectively. nih.govmerckmillipore.com

Target/InteractionAssay TypeIC50 (µM)Citation
EphA Receptors (range)Binding Assay0.84–1.58 nih.govmerckmillipore.com
EphB Receptors (range)Binding Assay2.60–3.74 nih.govmerckmillipore.com
EphA2-ephrin-A1 BindingBinding Assay0.945 probechem.commerckmillipore.com
EphA2 Activation (PC3 cells)Cellular Assay5 nih.govmerckmillipore.com
PC3 Cell Rounding (ephrin-A1-Fc)Cellular Assay6.25 merckmillipore.com
Angiogenesis (HUVEC)Cellular Assay5.2 merckmillipore.com
EphA2 Activation (ephrin-induced)Cellular Assay26.3 nih.govmerckmillipore.com
EphB4 Activation (ephrin-induced)Cellular Assay18.4 nih.govmerckmillipore.com

Selectivity Profile within the Eph/Ephrin System

This compound is described as a potent Eph/ephrin antagonist. probechem.commedchemexpress.com Studies indicate that this compound is able to interfere with the binding of ephrin ligands to all cloned Eph receptors tested (EphA1-A8, EphB1-B4, EphB6) with similar potency. nih.govmdpi.com This suggests that the compound likely interacts with a conserved region within the ligand-binding domain (LBD) of the Eph receptors. mdpi.com While it shows a slight preference for EphA receptors in binding assays, its activity is not limited to a single Eph receptor subtype. nih.gov this compound does not affect the tyrosine kinase activity of EGF and VEGF receptors. merckmillipore.com

Pharmacokinetic Considerations in Preclinical Animal Models

Pharmacokinetic studies, particularly in preclinical animal models like mice, have revealed challenges regarding the oral bioavailability and metabolic fate of this compound.

Observed Oral Bioavailability Challenges in Mice

This compound suffers from poor oral bioavailability in mice. researchgate.netnih.govnih.gov This limitation has hampered its in vivo use despite its promising in vitro activity. unipr.it The poor oral bioavailability is a significant factor affecting the systemic exposure of the compound when administered via the oral route in mice. nih.govnih.gov

Hepatic Metabolism and First-Pass Effect

Hepatic metabolism plays a role in the pharmacokinetic profile of this compound. The compound undergoes biotransformation in liver microsomes. researchgate.netnih.govresearchgate.net In mouse liver microsomes (MLM), this compound is converted into several metabolites, including those resulting from oxidation of the 3-hydroxy group and mono- and di-hydroxylation. nih.govnih.govresearchgate.net Phase II reactions, such as glucuronidation and sulfonation, appear to be minor routes of in vitro biotransformation for this compound in mouse liver microsomes. nih.gov The relatively fast metabolism observed in MLM, with a half-life of 16.8 minutes, contributes to the poor bioavailability and potentially significant first-pass effect. nih.govnih.govresearchgate.net The first-pass effect refers to the metabolism of a drug at specific locations, such as the liver and gastrointestinal tract, before it reaches systemic circulation, thereby reducing the concentration of the active drug. nih.govpharmacologycanada.orgnih.gov

Impact of Metabolic Soft Spots on In Vivo Performance

This compound's in vivo performance is significantly hampered by poor pharmacokinetic properties, particularly its low oral bioavailability in mice researchgate.netnih.govnih.gov. This limitation is primarily attributed to rapid degradation in mouse liver microsomes and poor solubility, which also restricts parenteral administration researchgate.net. A key metabolic soft spot identified for this compound is the 3α-hydroxyl group located on its lithocholic acid core ring nih.govnih.govresearchgate.netresearchgate.net.

In vitro metabolism studies using mouse liver microsomes (MLM) revealed that this compound undergoes conversion into several metabolites. These include M1, resulting from the oxidation of the 3-hydroxy group to a 3-oxo group, mono-hydroxylated metabolites (M2-M7), di-hydroxylated metabolites (M8-M10), and M11, a mono-hydroxylated metabolite of M1 nih.govnih.gov. Phase II metabolic reactions were observed to be only minor routes of biotransformation for this compound in vitro nih.govnih.gov.

This compound is classified as a high clearance compound based on its in vitro phase I intrinsic clearance in MLM, with a reported CL'int of 41.4 μL/min∙mg protein nih.gov. Despite being stable in mouse plasma in vitro, with over 98% recovered after 24 hours, this compound is highly bound to plasma proteins (98% bound) nih.gov. These in vitro characteristics, including high lipophilicity, limited solubility, and extensive plasma protein binding, collectively contribute to reduced in vivo exposure nih.gov.

Off-Target Receptor Activity in Preclinical Evaluation

In preclinical evaluation, this compound has shown off-target activity towards receptors modulated by bile acids, specifically the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the pregnane (B1235032) X receptor (PXR) nih.gov. This compound demonstrated dose-dependent activation of the TGR5 receptor with an EC50 of 3.4 µM, reaching a maximal response of 80% in functional assays using CHO cells unipr.it.

While this compound primarily targets the Eph-ephrin system, its potential interference with other receptor tyrosine kinases like EGFR and VEGFR2 was also investigated in functional assays. This compound did not affect the tyrosine kinase activity of EGF and VEGF receptors nih.govmerckmillipore.com. However, it does show some interaction with both EphA and EphB receptor classes, exhibiting a slight preference for EphA receptors nih.gov. The IC50 values for inhibiting the binding of ephrin-A1-Fc or ephrin-B1-Fc to EphA or EphB receptor ectodomains were in the range of 0.84–1.58 μM for EphA receptors and 2.60–3.74 μM for EphB receptors nih.gov. This compound also dose-dependently reduced the phosphorylation of both EphA2 and EphB4, with IC50 values of 26.3 μM and 18.4 μM, respectively nih.gov.

Structure-Activity Relationship (SAR) and Analog Development

Structure-Activity Relationship (SAR) studies are crucial in identifying the specific structural characteristics of a compound that are linked to its biological activity, guiding the design of new molecules with enhanced properties wikipedia.orggardp.orgcollaborativedrug.com. SAR analysis around this compound has provided insights into the structural features important for its activity. For instance, the L-β-homo-tryptophan moiety, particularly its aromatic NH group, appears to be significant for activity due to potential hydrogen bonding with Asp53 in the target receptor researchgate.net. Replacing the indole (B1671886) ring with a thiophene (B33073) or naphthyl ring resulted in a moderate reduction in inhibitory potency researchgate.net. Furthermore, inverting the chirality of the β-carbon bearing the indol-3-ylmethyl chain led to a significant loss in potency researchgate.net.

Efforts to overcome the limitations of this compound, particularly its poor pharmacokinetic profile and off-target activity, have led to the design and synthesis of improved analogs researchgate.netunipr.it. UniPR500, a derivative of this compound, was developed by functionalizing the metabolic soft spot at the C-3 position of the lithocholic acid core nih.govnih.govresearchgate.netinvivochem.cn. This modification involved substituting the 3α-hydroxyl group with a 3-hydroxyimino group nih.govnih.gov.

UniPR500 was designed with the aim of enhancing bioavailability and selectivity unipr.it. Preclinical data indicates that UniPR500 exhibits a more favorable pharmacokinetic profile compared to this compound, including increased systemic exposure after oral administration in mice nih.govnih.gov. This improvement is linked to its higher stability in mouse liver microsomes, with a half-life of 60.4 minutes compared to 16.8 minutes for this compound nih.govnih.gov. UniPR500 also showed an improvement in physicochemical properties, such as solubility and lipophilicity nih.govnih.gov.

In terms of selectivity, UniPR500 was evaluated on a panel of targets relevant to glucose homeostasis unipr.it. While this compound activated the TGR5 receptor, UniPR500 showed reduced activity at this off-target receptor unipr.it. UniPR500 has been validated as an EphA5-ephrin-A5 inhibitor in vitro and has shown efficacy as a glucose-stimulated insulin (B600854) secretion (GSIS) enhancer in cell-based assays nih.gov.

Several strategies have been employed to overcome the pharmacokinetic limitations of this compound, primarily focusing on improving its metabolic stability and oral bioavailability researchgate.netdrugdiscoverytrends.com. The functionalization of the identified metabolic soft spot at the C-3 position of the lithocholic acid core is a key strategy nih.govnih.govresearchgate.net. The development of UniPR500 by introducing a 3-hydroxyimino group exemplifies this approach, leading to increased metabolic stability in liver microsomes and improved oral bioavailability in mice nih.govnih.gov.

Another strategy explored involves the introduction of more hydrophilic substituents, such as the carbamoyloxy group, at the 3α position of this compound unipr.it. This modification aimed to retain inhibitory potency while enhancing oral bioavailability unipr.it. Analogs with a 3α-carbamoyloxy group bearing different substituents on the nitrogen atom were developed and studied unipr.it.

Future Research Directions and Translational Perspectives for Eph Antagonists

Further Elucidation of Eph-Ephrin Crosstalk Mechanisms

The Eph-ephrin system is characterized by intricate bidirectional signaling, where both Eph receptors (forward signaling) and ephrin ligands (reverse signaling) can transduce signals upon interaction. lipidmaps.orgsigmaaldrich.comciteab.comctdbase.orgresearchgate.net Furthermore, Eph receptors and ephrins can engage in cis interactions within the same cell, which can modulate trans-signaling. sigmaaldrich.comciteab.com UniPR129 functions by interfering with the binding of ephrin ligands to Eph receptors, thereby inhibiting this complex interplay. fishersci.nllipidmaps.org

Moreover, the Eph-ephrin system engages in crosstalk with other critical signaling pathways involved in cellular processes such as angiogenesis and proliferation, including interactions with VEGFR2 and the Akt-mTORC1 pathway. fishersci.nlwikipedia.org this compound has been shown to inhibit ephrin-induced EphA2 and EphB4 activation without directly affecting VEGFR2 phosphorylation induced by VEGF in HUVECs. fishersci.nl Future research should continue to delineate the specific points of crosstalk modulated by this compound and its derivatives, providing a more comprehensive understanding of their downstream effects.

Exploration of Combination Therapeutic Strategies

Given the intricate and often redundant nature of signaling networks involved in diseases like cancer, targeting the Eph-ephrin system in isolation may face limitations due to potential bypass mechanisms by other Eph or ephrin family members. sigmaaldrich.comciteab.com This highlights the rationale for exploring combination therapeutic strategies involving Eph antagonists, including this compound derivatives.

While specific combination therapies involving this compound were not extensively detailed in the available information, the broader context of Eph targeting suggests potential synergistic approaches. Combining Eph antagonists with agents that target other critical pathways, such as chemotherapy or inhibitors of complementary signaling nodes, could enhance therapeutic efficacy and potentially mitigate the development of resistance. nih.govinvivochem.cn The promiscuity of this compound, while posing challenges for specificity (as discussed in Section 6.5), might also offer an advantage in combination therapies by simultaneously impacting multiple Eph-ephrin interactions. Future research should focus on identifying rational drug combinations that leverage the inhibitory profile of this compound derivatives for improved outcomes in relevant disease models.

Development of Next-Generation this compound Derivatives with Improved Preclinical Profiles

While this compound demonstrated promising in vitro activity, its utility in vivo has been limited by factors such as low bioavailability and off-target activity, notably involving the TGR5 receptor. nih.gov Medicinal chemistry efforts have focused on developing next-generation derivatives of this compound to address these limitations and improve their preclinical profiles.

This compound is a conjugate of lithocholic acid (LCA) and L-β-homotryptophan. fishersci.nlmpg.deuni-jena.de Studies have identified position 3 on the lithocholic acid moiety as a metabolic soft spot. uni-jena.de Structural modifications at this position and other parts of the molecule have led to the discovery of new compounds with improved properties.

Several derivatives have been reported, including UniPR1331, UniPR500, UniPR139, UniPR502, and UniPR1447. lipidmaps.orgnih.govinvivochem.cn UniPR1331, an L-Trp conjugate of 3β-hydroxy-Δ5-cholenic acid, showed improved selectivity over TGR5 and FXR and demonstrated in vivo anti-tumor activity in glioblastoma (GBM) models. lipidmaps.org UniPR500, with a modified lithocholic acid core, was designed for improved selectivity and oral bioavailability, showing efficacy in mouse models of glucose intolerance. uni-jena.denih.gov UniPR139 and UniPR502, also derived from this compound, exhibited competitive antagonism of Eph receptors and anti-angiogenic effects, with UniPR139 showing oral bioavailability. invivochem.cn UniPR1447, another L-β-homotryptophan conjugate of 3β-hydroxy Δ5-cholenic acid, has been investigated for its EphA2 and EphB2 antagonism and selectivity profile.

These examples highlight the ongoing efforts to optimize the this compound scaffold for enhanced potency, improved pharmacokinetic properties, and reduced off-target effects, paving the way for more effective preclinical candidates.

Here is a summary of the binding affinity of this compound and some derivatives:

CompoundTarget InteractionAssay TypeKi / IC50 ValueNotesSource
This compoundEphA2-ephrin-A1 bindingELISAKi = 370 nMCompetitive antagonist fishersci.nlmpg.de
This compoundEphA2-ephrin-A1 interactionCellularLow micromolarFunctional assay fishersci.nlmpg.de
This compoundEphA receptors bindingELISA0.84–1.58 μM (IC50 range)Slight preference for EphA fishersci.nl
This compoundEphB receptors bindingELISA2.60–3.74 μM (IC50 range) fishersci.nl
This compoundEphA2 phosphorylationCellularIC50 = 5 μMInhibits ephrin-A1 induced activation fishersci.nl
This compoundEphA2 phosphorylationCellularIC50 = 26.3 μMInhibits ephrin-induced activation in HUVECs fishersci.nl
This compoundEphB4 phosphorylationCellularIC50 = 18.4 μMInhibits ephrin-induced activation in HUVECs fishersci.nl
UniPR126EphA2-ephrin-A1 bindingELISAIC50 = 2 μMLower potency than this compound lipidmaps.org
UniPR500EphA2-ephrin-A1 interactionELISAIC50 = 1.1 μMDose-dependently reduced binding uni-jena.de
UniPR500EphA2 receptorCellularKi = 0.78 μMCompetitive antagonist uni-jena.de
UniPR1331EphA2 receptorSPRKD = 3.3 μMBinds in a concentration-dependent and saturable manner lipidmaps.org
UniPR1447EphA2-ephrin-A1 bindingELISAIC50 = 6.6 μMCompared to UniPR1331 (IC50 = 2.6 μM)
UniPR139EphA/EphB receptors bindingELISALow micromolarCompetitive and reversible antagonism invivochem.cn
UniPR502EphA/EphB receptors bindingELISALow micromolarCompetitive and reversible antagonism invivochem.cn

Advanced Preclinical Models for Efficacy and Mechanistic Studies

The evaluation of Eph antagonists like this compound and its derivatives requires the use of relevant and predictive preclinical models. While in vitro assays using cell lines such as HUVECs (for angiogenesis) and PC3 prostate cancer cells (for EphA2 function) have been instrumental in initial characterization, more complex models are crucial for assessing in vivo efficacy and dissecting underlying mechanisms. fishersci.nlmpg.deinvivochem.cn

Orthotopic tumor models, where cancer cells are implanted in the physiologically relevant organ, provide a more accurate representation of the tumor microenvironment and its interactions with the Eph-ephrin system. UniPR1331, a derivative of the this compound scaffold, has shown significant anti-tumor activity in orthotopic GBM models in mice. lipidmaps.org

Beyond cancer, the involvement of Eph-ephrin signaling in other diseases necessitates the use of appropriate models. UniPR500 has been tested in non-genetic mouse models of insulin (B600854) resistance and type 1 diabetes to investigate the role of Eph antagonism in glucose homeostasis. nih.gov

In vivo angiogenesis models, such as the chick chorioallantoic membrane (CAM) assay, are valuable for evaluating the anti-angiogenic potential of these compounds. UniPR139 demonstrated anti-angiogenic effects in the CAM assay. invivochem.cn

Future research should leverage a diverse array of advanced preclinical models, including patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), to better evaluate the efficacy of this compound derivatives and gain deeper insights into their mechanisms of action in a more physiologically relevant context.

Addressing Promiscuity and Specificity in Eph Targeting

One of the challenges in targeting the Eph-ephrin system is the high degree of promiscuity among Eph receptors and their ephrin ligands. This compound, for instance, has been described as a promiscuous ligand capable of interfering with the binding of ephrin ligands to most Eph receptors with similar potency, albeit with a moderate preference for the EphA class. fishersci.nllipidmaps.org While pan-Eph antagonism might be desirable in some contexts, achieving specificity for particular Eph receptors or ephrin ligands is often crucial to minimize potential off-target effects and tailor therapies to specific disease drivers.

Developing next-generation this compound derivatives with improved selectivity is a key area of research. Structure-based drug design, utilizing the available X-ray structures of Eph receptor ligand-binding domains, plays a vital role in this process. lipidmaps.orgsigmaaldrich.com By understanding the molecular determinants of binding and leveraging computational approaches, researchers can design compounds that preferentially interact with specific Eph receptor subtypes. science.gov

Efforts to improve selectivity have led to derivatives like UniPR505 and UniPR1447, which have shown improved selectivity profiles compared to earlier LCA-based compounds like this compound. lipidmaps.org UniPR505 demonstrated a preference for EphA2 and spared some other Eph receptor subtypes. lipidmaps.org Continued medicinal chemistry optimization and rigorous in vitro and in vivo characterization are essential to develop this compound derivatives with the desired specificity profiles for targeted therapeutic applications.

Addressing promiscuity also involves understanding the functional consequences of inhibiting multiple Eph receptors simultaneously. Research is needed to discern whether the effects of broad-spectrum Eph antagonists are additive, synergistic, or lead to unintended consequences due to the disruption of multiple signaling pathways.

Q & A

Q. What is the molecular mechanism of UniPR129 as an Eph/ephrin antagonist, and how does it differ from other Eph receptor inhibitors?

this compound competitively disrupts EphA2-ephrin-A1 binding by targeting the ligand-binding domain (LBD) of Eph receptors, with an IC50 of 945 nM and a Ki of 345 nM . Unlike kinase inhibitors (e.g., Eph-inhibitor-1), which block tyrosine kinase activity, this compound acts as a protein-protein interaction inhibitor, preventing receptor-ligand complex formation without affecting downstream kinase signaling . This specificity makes it suitable for studying Eph/ephrin signaling in contexts like angiogenesis and cell migration.

Q. What experimental assays are recommended to evaluate this compound’s efficacy in vitro?

Standard assays include:

  • EphA2 Phosphorylation Inhibition : Treat PC3 prostate cancer cells with this compound (5 µM IC50) and measure phospho-EphA2 levels via Western blot .
  • Angiogenesis Assay : Use HUVEC tube formation assays (IC50 = 5.2 µM) to assess anti-angiogenic effects .
  • Cell Morphology : Monitor ephrin-A1-induced cell rounding in PC3 cells (IC50 = 6.25 µM) using microscopy . Ensure DMSO concentrations ≤0.1% to avoid solvent toxicity .

Q. How should this compound be stored and reconstituted for optimal stability?

this compound is soluble in DMSO (50 mg/mL) and stable for 3 months at -20°C post-reconstitution. Aliquot to avoid freeze-thaw cycles, and store under inert gas to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications of this compound impact its pharmacokinetics and oral bioavailability?

this compound’s lithocholic acid core and L-homo-Trp conjugate contribute to high metabolic clearance (CLint = 41.4 µL/min·mg protein in mice), limiting oral bioavailability . Introducing β-alanine linkers or aromatic side chains (e.g., indole-3-methyl) enhances binding affinity but does not resolve solubility issues. Recent SAR studies suggest substituting the bile acid core with polar groups may improve bioavailability .

Q. What methodological considerations are critical when interpreting contradictory results in this compound tumor models?

In APC<sup>min/J</sup> mice, this compound did not reduce ileal adenoma counts but altered vascularization . To resolve contradictions:

  • Dose Optimization : Use pharmacokinetic data (e.g., Cmax, AUC) to ensure target engagement .
  • Model Selection : Prioritize orthotopic or patient-derived xenografts over transgenic models for human-relevant EphA2 signaling .
  • Biomarker Validation : Quantify EphA2 phosphorylation and ephrin-A1 levels in tumors to confirm pathway inhibition .

Q. How can researchers address this compound’s metabolic instability in preclinical studies?

  • Prodrug Design : Masking the hydroxyl group on the bile acid core reduces first-pass metabolism .
  • Co-Administration with CYP Inhibitors : Test inhibitors like 1-aminobenzotriazole to prolong half-life .
  • Alternative Administration Routes : Intraperitoneal or subcutaneous delivery bypasses hepatic metabolism .

Q. What strategies are effective for distinguishing this compound’s direct anti-tumor effects from its anti-angiogenic activity?

  • Co-Culture Systems : Combine tumor cells (e.g., PC3) with endothelial cells (HUVECs) to dissect vascular vs. tumor cell effects .
  • Genetic Knockdown : Silence EphA2 in tumor cells to isolate angiogenesis-dependent outcomes .
  • Multiplex Imaging : Use intravital microscopy to track tumor vascularization and growth simultaneously .

Methodological Resources

Q. How should researchers design dose-response studies for this compound in vivo?

  • Dose Range : Start with 10–50 mg/kg (oral) or 5–20 mg/kg (intraperitoneal) based on prior PK data .
  • Endpoint Selection : Include tumor weight, microvessel density (CD31 staining), and EphA2 activation status .
  • Control Groups : Use EphA2-negative tumors or ephrin-A1 knockout models to validate target specificity .

Q. What computational tools are recommended for analyzing this compound’s binding interactions with Eph receptors?

  • Molecular Docking : Use AutoDock Vina to model this compound’s interaction with EphA2’s LBD (PDB: 3HEI) .
  • MD Simulations : Perform GROMACS simulations to assess stability of this compound-EphA2 complexes .
  • Binding Free Energy Calculations : Apply MM/PBSA to quantify contributions of key residues (e.g., Arg103 in EphA2) .

Q. How can conflicting data on this compound’s anti-proliferative effects be reconciled across cell lines?

  • Context-Dependent Signaling : Test cell lines with varying EphA2 expression (e.g., PC3 vs. HUVECs) .
  • Cross-Validation : Replicate results using orthogonal assays (e.g., IncuCyte proliferation vs. ATP-based viability) .
  • Pathway Analysis : Perform RNA-seq to identify compensatory pathways (e.g., VEGF or EGFR) in non-responders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UniPR129
Reactant of Route 2
UniPR129

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.